molecular formula C14H22N2O B11784010 1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Cat. No.: B11784010
M. Wt: 234.34 g/mol
InChI Key: PNSAOGKCOWWROX-UHFFFAOYSA-N
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Description

1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a pyrazole-derived organic compound characterized by a substituted pyrazole ring with a 3-butyl, 1-methyl, and 5-vinyl substituent, along with a 2-methylpropan-1-one group at position 4. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

The molecular formula is inferred as C₁₃H₂₂N₂O (calculated based on substituent analysis), with an approximate molecular weight of 222.33 g/mol.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-(3-butyl-5-ethenyl-1-methylpyrazol-4-yl)-2-methylpropan-1-one

InChI

InChI=1S/C14H22N2O/c1-6-8-9-11-13(14(17)10(3)4)12(7-2)16(5)15-11/h7,10H,2,6,8-9H2,1,3-5H3

InChI Key

PNSAOGKCOWWROX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(=C1C(=O)C(C)C)C=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of hydrazine derivative.

    Step 2: Cyclization with 1,3-diketone to form the pyrazole ring.

    Step 3: Functionalization of the pyrazole ring with butyl, methyl, and vinyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: Could be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Differences:

Substituent Bulkiness : The diisopropyl groups in the analog introduce greater steric hindrance compared to the butyl and methyl groups in the target compound. This may reduce reactivity in sterically demanding reactions (e.g., nucleophilic substitutions) and increase melting points due to restricted molecular motion .

Synthetic Viability : The discontinuation of the diisopropyl analog may reflect challenges in synthesis, stability, or commercial demand, suggesting that the target compound’s simpler substituents could offer practical advantages.

Hypothetical Property Trends

While direct experimental data are absent, the following trends are hypothesized based on substituent effects:

  • Thermal Stability : The diisopropyl analog’s bulkier groups may improve thermal stability by reducing molecular vibration, whereas the target compound’s linear butyl chain could lower melting points.
  • Reactivity : The vinyl group in both compounds offers sites for crosslinking or functionalization, but the target compound’s less hindered environment may facilitate faster reaction kinetics.
  • Biological Activity : Pyrazole derivatives with alkyl substituents often exhibit varied bioactivity profiles; the target compound’s balance of lipophilicity and steric effects could optimize membrane permeability in pharmaceutical contexts.

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